EBV-EA Inhibitory Activity: 3-CF₃ Substitution Confers Intermediate Potency Relative to 2- and 4- Isomers
In a short-term Epstein-Barr virus early antigen (EBV-EA) activation assay in Raji cells, benzalacetone (4-phenyl-3-buten-2-one) exhibited an IC₅₀ of 129 (molar ratio to TPA) [1]. Trifluoromethyl-substituted benzalacetones, including the target compound 1-[3-(trifluoromethyl)phenyl]but-1-en-3-one, display higher IC₅₀ values, indicating weaker inhibitory activity [2]. Within the trifluoromethyl series, the 2-substituted derivative shows the strongest inhibition, followed by the 3-substituted isomer, while the 4-substituted analog is the least potent [3]. The 3-CF₃ compound thus occupies a defined intermediate activity rank that differentiates it from both the more active ortho isomer and the less active para isomer.
| Evidence Dimension | Inhibition of TPA-induced EBV-EA activation (IC₅₀, molar ratio to TPA) |
|---|---|
| Target Compound Data | >129 (exact value not reported; trend established) |
| Comparator Or Baseline | Benzalacetone IC₅₀ = 129; 2-CF₃ analog >129 (strongest inhibition among CF₃ isomers); 4-CF₃ analog >129 (weakest inhibition) |
| Quantified Difference | 3-CF₃ isomer intermediate in potency; all CF₃ analogs weaker than benzalacetone |
| Conditions | Raji cells; TPA (32 pmol) induction; molar ratio of compound to TPA required for 50% inhibition of EBV-EA positive cells |
Why This Matters
This positional trend dictates the compound's suitability for anti-tumor promotion studies where a moderate, tunable activity profile is desired, and precludes direct substitution of the 4-CF₃ or 2-CF₃ isomers.
- [1] Motohashi, N., Yamagami, C., Tokuda, H., Okuda, Y., Ichiishi, E., Mukainaka, T., ... & Saito, Y. (2000). Structure-activity relationship in potentially anti-tumor promoting benzalacetone derivatives, as assayed by the Epstein-Barr virus early antigen activation. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 464(2), 247-254. (PubMed Abstract) View Source
- [2] Motohashi, N., Yamagami, C., Tokuda, H., Okuda, Y., Ichiishi, E., Mukainaka, T., ... & Saito, Y. (2000). Structure-activity relationship in potentially anti-tumor promoting benzalacetone derivatives, as assayed by the Epstein-Barr virus early antigen activation. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 464(2), 247-254. (ScienceDirect Abstract) View Source
- [3] Motohashi, N., Yamagami, C., Tokuda, H., Okuda, Y., Ichiishi, E., Mukainaka, T., ... & Saito, Y. (2000). Structure-activity relationship in potentially anti-tumor promoting benzalacetone derivatives, as assayed by the Epstein-Barr virus early antigen activation. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 464(2), 247-254. (ScienceDirect Abstract) View Source
